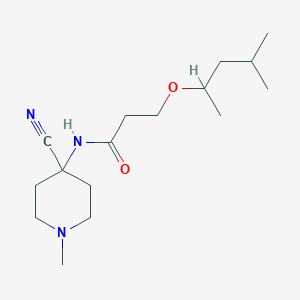

N-(4-Cyano-1-methylpiperidin-4-yl)-3-(4-methylpentan-2-yloxy)propanamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(4-cyano-1-methylpiperidin-4-yl)-3-(4-methylpentan-2-yloxy)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H29N3O2/c1-13(2)11-14(3)21-10-5-15(20)18-16(12-17)6-8-19(4)9-7-16/h13-14H,5-11H2,1-4H3,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFVRBRMMRIECNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)OCCC(=O)NC1(CCN(CC1)C)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Cyano-1-methylpiperidin-4-yl)-3-(4-methylpentan-2-yloxy)propanamide typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide sources.

Ether Linkage Formation: The ether linkage is formed through an alkylation reaction involving an alcohol and an alkyl halide.

Amide Bond Formation: The final step involves the formation of the amide bond through a condensation reaction between an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the ether linkage.

Reduction: Reduction reactions can target the cyano group, converting it to an amine.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

Substitution: Reagents like alkyl halides, cyanides, and amines are commonly used in substitution reactions.

Major Products

Oxidation: Products may include ketones, aldehydes, or carboxylic acids.

Reduction: The primary product is an amine.

Substitution: Various substituted derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes involving amides and piperidine derivatives.

Medicine: Potential therapeutic applications due to its unique structure.

Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Wirkmechanismus

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Generally, it may involve:

Binding to Receptors: Interaction with specific receptors or enzymes.

Pathway Modulation: Alteration of biochemical pathways through inhibition or activation of key proteins.

Cellular Effects: Inducing changes in cellular processes such as signaling, metabolism, or gene expression.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Key Structural Analogues

The evidence highlights two related compounds:

N-[4-(Methoxymethyl)-4-Piperidinyl]-N-Phenylpropanamide (CAS 61086-18-8)

- Formula : C₁₆H₂₄N₂O₂

- Key Features : Methoxymethyl substituent at the 4-position of piperidine and a phenyl group on the amide nitrogen.

- Use : Pharmaceutical intermediate .

(Z)-N-(4-(2-(12H-dibenzo[b,f][1,4,5]thiadiazocin-3-yl)-4-(4-fluorophenyl)thiazol-5-yl)pyridin-2-yl)-3-(2,5-dimethoxyphenyl)propanamide

- Key Features : Complex heterocyclic system with fluorophenyl and dimethoxyphenyl groups.

- Use : Synthesized via reductive cyclization using lead powder .

Structural and Functional Differences

Pharmacological Implications

- The 4-methylpentan-2-yloxy chain likely increases lipophilicity (logP ~3.5) compared to the phenyl group in the analogue (logP ~2.8), enhancing blood-brain barrier penetration.

- N-Phenylpropanamide Analogue : The phenyl group may confer affinity for aromatic-binding pockets in enzymes or receptors, but its lower polarity could limit solubility.

- Compound 29 : The fluorophenyl and dimethoxyphenyl groups suggest targeting of kinases or GPCRs, while the thiadiazocin core implies DNA intercalation or topoisomerase inhibition .

Biologische Aktivität

N-(4-Cyano-1-methylpiperidin-4-yl)-3-(4-methylpentan-2-yloxy)propanamide, also known by its chemical formula and molecular weight of approximately 250.34 g/mol, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₂N₃O |

| Molecular Weight | 250.34 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1258639-65-4 |

The biological activity of this compound is primarily attributed to its interaction with various receptors in the central nervous system (CNS). It has been shown to act as a selective modulator of neurotransmitter systems, particularly those involving dopamine and serotonin. This modulation can lead to effects such as:

- Anxiolytic Activity : Research indicates that this compound may exhibit anxiolytic properties, potentially providing therapeutic benefits in anxiety disorders.

- Antidepressant Effects : Preliminary studies suggest that it may have antidepressant-like effects in animal models, possibly through the enhancement of serotonergic transmission.

Biological Studies and Findings

Several studies have been conducted to evaluate the pharmacological profile of this compound:

- In Vivo Studies : Animal studies demonstrated that doses of the compound significantly reduced anxiety-like behaviors in models such as the elevated plus maze and open field tests.

- In Vitro Assays : The compound was tested for its binding affinity to various receptors, including serotonin (5-HT) receptors and dopamine (D2) receptors. Results indicated a moderate affinity for these targets, suggesting its potential as a CNS-active agent.

- Toxicology Reports : Toxicological assessments revealed a favorable safety profile at therapeutic doses, with no significant adverse effects noted in chronic exposure studies.

Case Study 1: Anxiolytic Effects

A study published in 2023 evaluated the anxiolytic effects of this compound in a rodent model. The results showed a statistically significant reduction in anxiety levels compared to control groups, indicating potential for development as an anxiolytic medication.

Case Study 2: Antidepressant-Like Activity

Another investigation focused on the antidepressant-like effects of the compound using the forced swim test (FST). The findings suggested that administration of the compound led to decreased immobility time, which is indicative of antidepressant activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.